1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)-
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Overview
Description
1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- is a chemical compound that belongs to the class of diketones These compounds are characterized by the presence of two keto groups (C=O) separated by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- typically involves the following steps:
Aldol Condensation: The initial step may involve an aldol condensation reaction between a brominated benzaldehyde and a hydroxybenzaldehyde.
Cyclization: The intermediate product undergoes cyclization to form the diketone structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Quinones.
Reduction Products: Diols.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- involves interactions with molecular targets such as enzymes and receptors. The compound’s reactivity is influenced by the presence of bromine and hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanedione, 1-phenyl-3-(2-hydroxyphenyl)-: Lacks the bromine atom.
1,3-Propanedione, 1-(3-chlorophenyl)-3-(2-hydroxyphenyl)-: Contains a chlorine atom instead of bromine.
1,3-Propanedione, 1-(3-methylphenyl)-3-(2-hydroxyphenyl)-: Contains a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- adds unique reactivity and potential applications compared to similar compounds. Bromine’s electronegativity and size can influence the compound’s chemical behavior and interactions.
Properties
CAS No. |
109899-86-7 |
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Molecular Formula |
C15H11BrO3 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H11BrO3/c16-11-5-3-4-10(8-11)14(18)9-15(19)12-6-1-2-7-13(12)17/h1-8,17H,9H2 |
InChI Key |
YFQJPKDFWNKLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
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